

Physicochemical properties of NVP-DFV890 for research

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Compound of Interest

Compound Name: NVP-DFV890

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NVP-DFV890: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the physicochemical properties, mechanism of action, and key experimental methodologies related to **NVP-DFV890**, a potent and selective inhibitor of the NLRP3 inflammasome.

Core Physicochemical Properties

NVP-DFV890 is a small molecule inhibitor with potential therapeutic applications in a range of inflammatory diseases.^{[1][2][3]} A summary of its key physicochemical properties is presented below.

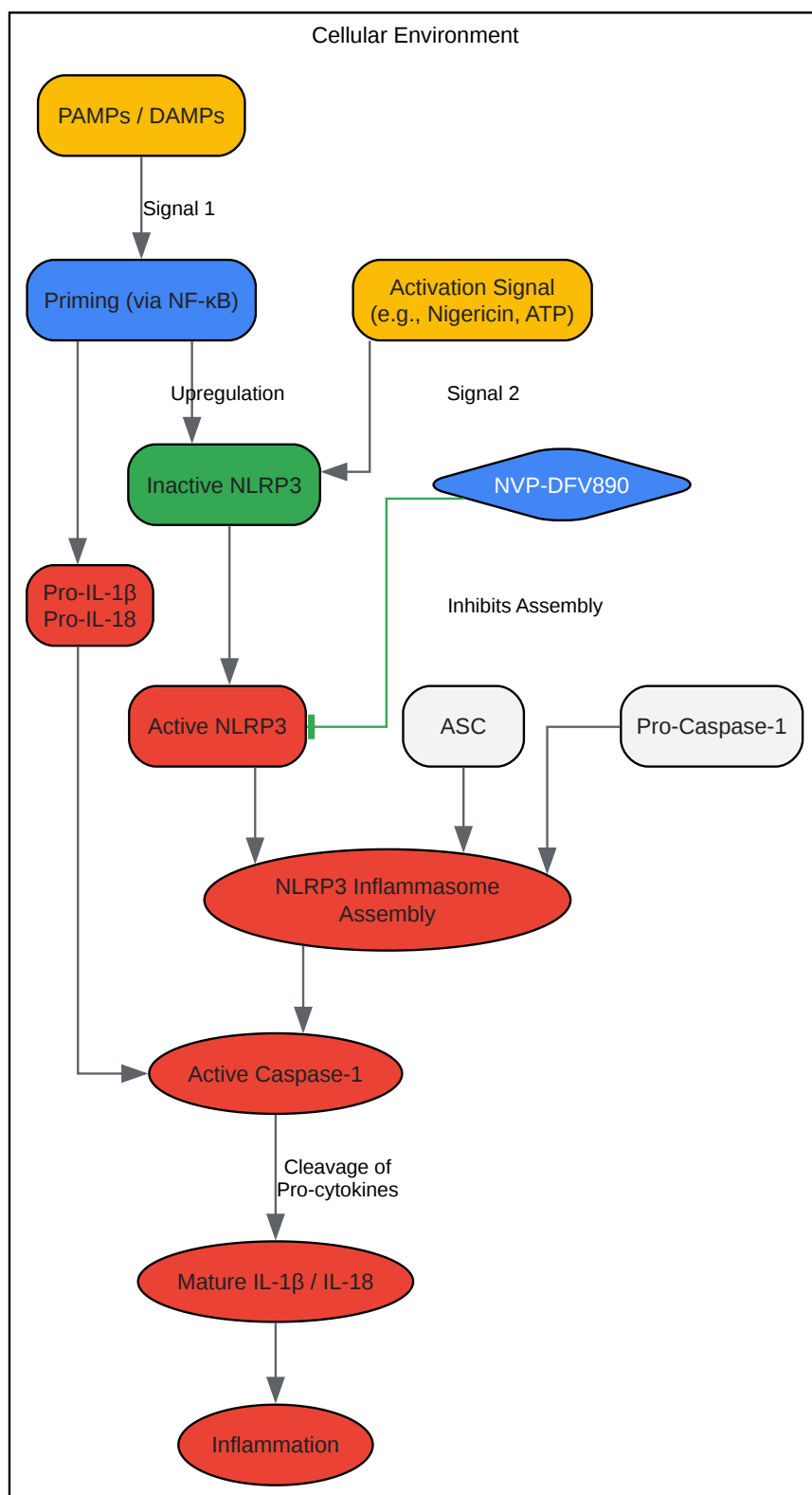
| Property | Value | Source |
|-------------------|--|--------|
| Molecular Formula | C ₁₉ H ₂₄ N ₄ O ₃ S ₂ | [4] |
| Molecular Weight | 420.55 g/mol | [4] |
| CAS Number | 2271394-34-2 | [5] |
| Appearance | Solid | [6] |
| Solubility | 10 mM in DMSO | [6] |
| Purity | >98% (HPLC) | [6] |

Note: Specific data for melting point and pKa are not readily available in the public domain.

Mechanism of Action: Targeting the NLRP3 Inflammasome

NVP-DFV890 is a potent and selective orally active inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[6] The NLRP3 inflammasome is a critical component of the innate immune system that, when activated by a variety of stimuli, triggers a cascade of inflammatory responses.

The mechanism of action of **NVP-DFV890** involves directly binding to the NLRP3 protein, which locks it in an inactive conformation.[6] This prevents the assembly of the NLRP3 inflammasome complex, a crucial step for its activation. By inhibiting inflammasome assembly, **NVP-DFV890** effectively blocks the downstream activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines, interleukin-1 β (IL-1 β) and interleukin-18 (IL-18).[7][8]



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Figure 1: NVP-DFV890 Signaling Pathway

Experimental Protocols

In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of **NVP-DFV890** on the NLRP3 inflammasome in THP-1 cells, a human monocytic cell line commonly used for inflammasome research.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Objective: To determine the in vitro potency (e.g., IC50) of **NVP-DFV890** in inhibiting NLRP3 inflammasome activation.

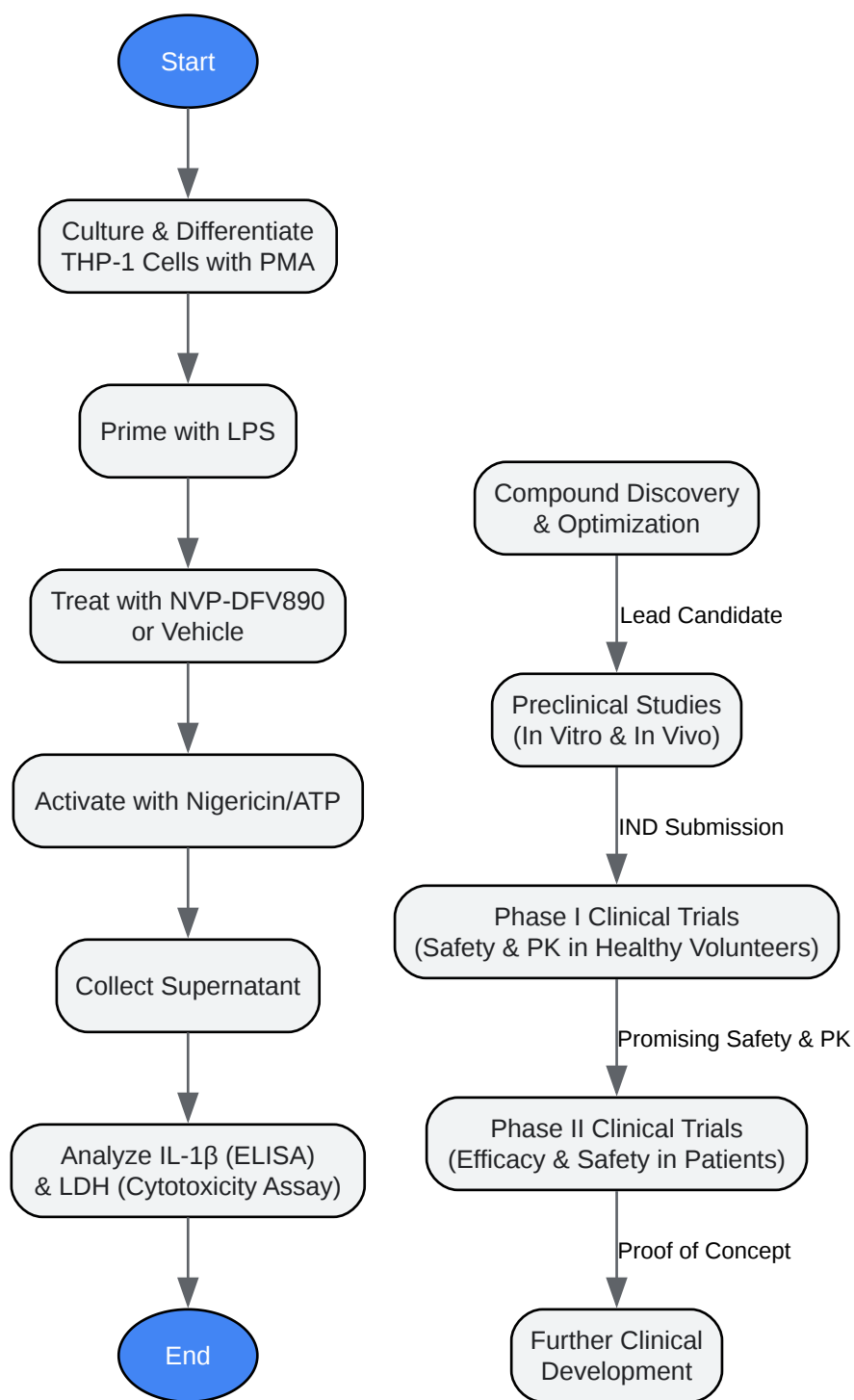
Materials:

- THP-1 cells
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
- Phorbol 12-myristate 13-acetate (PMA)
- Lipopolysaccharide (LPS)
- Nigericin or ATP
- **NVP-DFV890**
- DMSO (vehicle control)
- Human IL-1 β ELISA kit
- Lactate dehydrogenase (LDH) cytotoxicity assay kit

Methodology:

- Cell Culture and Differentiation:
 - Culture THP-1 monocytes in RPMI-1640 with 10% FBS.
 - Differentiate the monocytes into macrophage-like cells by treating with 100 ng/mL PMA for 24-48 hours.[\[9\]](#)

- After differentiation, replace the medium with fresh, serum-free medium.[\[9\]](#)
- Priming:
 - Prime the differentiated THP-1 cells by incubating with 1 µg/mL LPS for 3-4 hours in serum-free medium.[\[9\]](#)[\[10\]](#) This step upregulates the expression of NLRP3 and pro-IL-1β.
- Inhibitor Treatment:
 - Prepare serial dilutions of **NVP-DFV890** in serum-free medium.
 - Include a vehicle control (DMSO) at a concentration equivalent to the highest **NVP-DFV890** concentration.[\[9\]](#)
 - After priming, remove the LPS-containing medium and add the medium with the various concentrations of **NVP-DFV890** or vehicle.
 - Pre-incubate the cells with the inhibitor for 30-60 minutes.[\[9\]](#)
- Activation:
 - Activate the NLRP3 inflammasome by adding an agonist such as Nigericin (final concentration of 10 µM) and incubating for 1-2 hours, or ATP (final concentration of 5 mM) and incubating for 30-60 minutes.[\[9\]](#)[\[10\]](#)
- Sample Collection and Analysis:
 - Centrifuge the plate and collect the cell culture supernatant.[\[9\]](#)
 - Quantify the concentration of secreted IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.[\[9\]](#)
 - Assess cell death (pyroptosis) by measuring LDH release using a cytotoxicity assay kit.[\[9\]](#)



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